(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-6-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and receptors. Its structural features suggest it could act as a ligand in biochemical assays.
Medicine
Pharmacologically, ®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine may be investigated for its potential therapeutic effects. It could serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine: Similar structure but with the methoxy group in a different position.
®-1-(2-Chloro-6-ethoxyphenyl)ethan-1-amine: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable in stereoselective synthesis and pharmacological studies.
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-6-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
DXMWCZRDYBIAQD-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)[C@@H](C)N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.